2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline
CAS No.: 926191-59-5
Cat. No.: VC5877022
Molecular Formula: C14H20N2O
Molecular Weight: 232.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926191-59-5 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.327 |
| IUPAC Name | (4-amino-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C14H20N2O/c1-10-5-7-16(8-6-10)14(17)12-3-4-13(15)11(2)9-12/h3-4,9-10H,5-8,15H2,1-2H3 |
| Standard InChI Key | ZMYYRHIGHWVZEW-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Methyl-4-(4-methylpiperidine-1-carbonyl)aniline consists of an aniline core substituted at the para position with a 4-methylpiperidine-1-carbonyl group and at the ortho position with a methyl group. The IUPAC name, (4-amino-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone, reflects this arrangement . Key identifiers include:
-
SMILES:
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)C -
InChIKey:
ZMYYRHIGHWVZEW-UHFFFAOYSA-N
The piperidine ring adopts a chair conformation, with the methyl group at position 4 influencing steric and electronic properties. The carbonyl bridge between the piperidine and aniline moieties introduces planar rigidity, potentially affecting binding interactions in biological systems.
Predicted Physicochemical Data
Collision cross-section (CCS) values, critical for mass spectrometry characterization, have been computationally predicted for various adducts:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 233.16484 | 155.7 |
| [M+Na]+ | 255.14678 | 167.5 |
| [M+NH4]+ | 250.19138 | 163.7 |
| [M-H]- | 231.15028 | 159.7 |
These values suggest moderate polarity, consistent with the compound’s mixed aromatic and aliphatic domains .
Synthesis and Production
Laboratory-Scale Synthesis
While no explicit protocol for 2-methyl-4-(4-methylpiperidine-1-carbonyl)aniline is documented, analogous piperidine-carbonyl anilines are typically synthesized via:
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Nitro Reduction: Reacting 4-methylpiperidine with 2-methyl-4-nitroaniline under hydrogenation conditions (H₂, Pd/C catalyst) to reduce the nitro group to an amine.
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Carbonyl Coupling: Employing coupling agents (e.g., EDC/HOBt) to form an amide bond between 4-methylpiperidine and 2-methyl-4-aminobenzoic acid.
The final product is purified via column chromatography or recrystallization, achieving >95% purity in optimized setups.
Industrial Scalability
Large-scale production likely utilizes continuous flow reactors to enhance yield and consistency. Key process parameters include:
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Temperature: 50–80°C
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Pressure: 2–5 bar (for hydrogenation steps)
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Residence time: 30–120 minutes
Automated systems enable real-time monitoring of intermediates, minimizing byproducts like over-reduced amines or dimerized species.
Research Applications
Medicinal Chemistry
Piperidine-carbonyl anilines are explored as:
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Acetylcholinesterase Inhibitors: Structural analogs (e.g., donepezil derivatives) show nanomolar activity against Alzheimer’s disease targets.
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Tubulin Polymerization Modulators: N-alkyl-N-(methoxyphenyl) derivatives exhibit anti-proliferative effects in cancer cell lines (IC₅₀: 0.5–2 µM).
The methyl substituents in 2-methyl-4-(4-methylpiperidine-1-carbonyl)aniline may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development.
Material Science
Piperidine-aniline hybrids serve as precursors for:
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Liquid Crystals: Terminal methyl groups promote mesophase stability.
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Coordination Polymers: The carbonyl oxygen participates in metal-ligand bonding (e.g., with Cu²⁺ or Zn²⁺).
Related Compounds and Derivatives
| Compound Name | Key Modification | Activity/Use |
|---|---|---|
| 4-(4-Methylpiperidine-1-carbonyl)aniline | No ortho-methyl substituent | Intermediate in dye synthesis |
| 2-Methyl-4-(2-methylpiperidine-1-carbonyl)aniline | Piperidine methyl at position 2 | Antibacterial screening candidate |
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